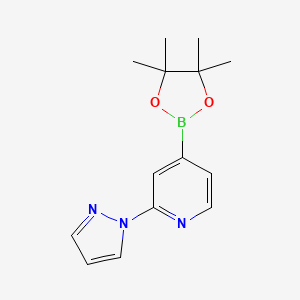
2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-Butyl 3- ( (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 363.26 .
Molecular Structure Analysis
The InChI code for the similar compound is 1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The similar compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Material Applications
Essential Role in Color Tuning of Iridium Complexes Research highlights the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, where similar chemical structures to our compound of interest play a crucial role in color tuning for organic light-emitting devices (OLEDs). These complexes exhibit a wide range of redox and emission properties, significantly impacted by the nature of the ancillary ligand, demonstrating their potential in constructing polymetallic architectures and tuning electronic properties for light-emitting applications (Stagni et al., 2008).
Proton Transfer Mechanisms A study on derivatives of 2-(1H-pyrazol-5-yl)pyridine uncovers three types of photoinduced proton transfer mechanisms. These findings are crucial for understanding the photophysical behaviors of these compounds, which could be instrumental in designing photoresponsive materials and sensors (Vetokhina et al., 2012).
Luminescent Lanthanide Compounds The synthesis and coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives are reviewed, emphasizing their application in creating luminescent lanthanide compounds for biological sensing. These compounds offer unique thermal and photochemical properties, making them valuable in various scientific and technological applications, including sensors and switches (Halcrow, 2005).
Optimized Synthesis via Suzuki Coupling An optimized synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling demonstrates the versatility of similar compounds in medicinal chemistry. This method supports high-throughput chemistry and large-scale synthesis, underlying the compound's significance in developing medicinally important compounds (Bethel et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-8-16-12(10-11)18-9-5-7-17-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHLYHTXLFBDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)

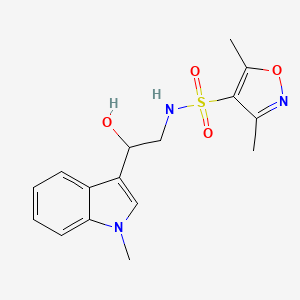
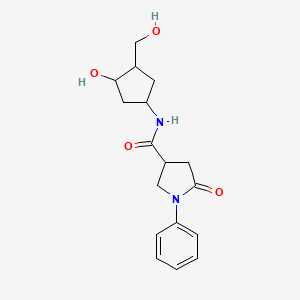
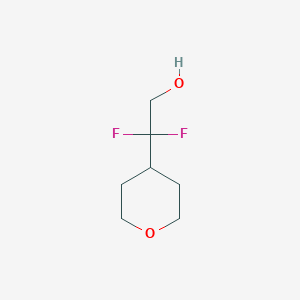
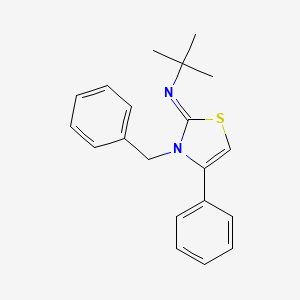

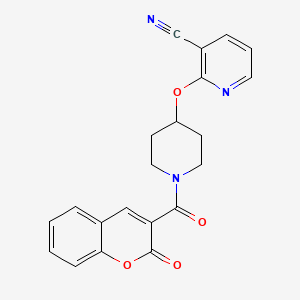
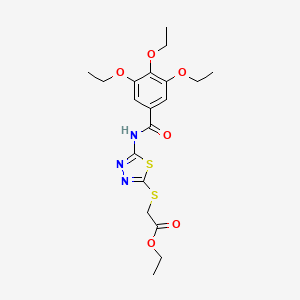
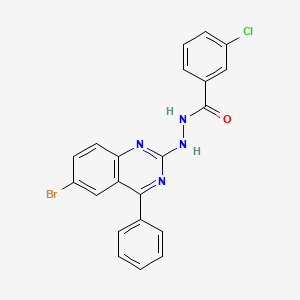
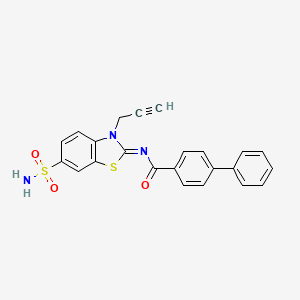
![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)
